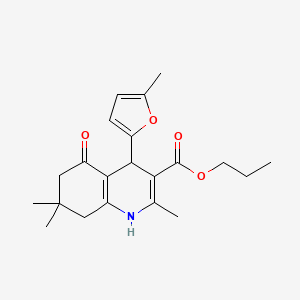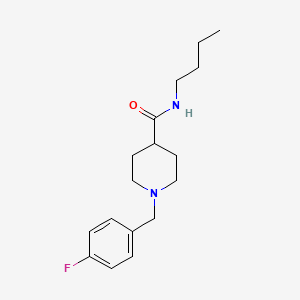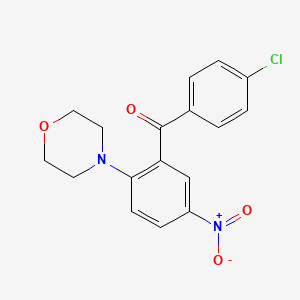
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe presence of the thiazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the oxolane and carboxylate groups. One common method involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with appropriate reagents to introduce the oxolane moiety. This can be achieved through a series of steps, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations. The final product is typically purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
科学研究应用
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique chemical properties make it useful in the design and synthesis of novel materials with specific functionalities.
作用机制
The mechanism of action of ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, or other biomolecules, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes or bind to receptors, altering their activity and resulting in therapeutic effects .
相似化合物的比较
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate can be compared with other thiazole-containing compounds, such as:
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with an oxolane and carboxylate group, providing distinct chemical and biological properties .
属性
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-2-15-8(14)10(4-3-7(13)16-10)6-5-17-9(11)12-6/h5H,2-4H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINAHUOHWWUXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)O1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-Methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid](/img/structure/B4888616.png)

![4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine](/img/structure/B4888627.png)
![1-Methyl-3-(2-nitrophenyl)benzo[f]quinoline;hydrochloride](/img/structure/B4888650.png)
![ethyl 2-oxo-4-phenyl-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B4888665.png)
![N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B4888679.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B4888686.png)

![N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide](/img/structure/B4888698.png)
![5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4888704.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)


